5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile
Overview
Description
5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and pyrazole moieties. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step typically involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole intermediate.
Attachment of the pyrazinecarbonitrile moiety: This step often involves a condensation reaction between the pyrazole derivative and a pyrazinecarbonitrile precursor.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions.
Scientific Research Applications
5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Pyrazinecarbonitrile, 5-methoxy-: This compound lacks the additional methoxyphenyl and pyrazole groups, making it less complex and potentially less versatile in applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure and functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific applications.
Properties
Molecular Formula |
C23H20N6O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C23H20N6O3/c1-30-17-8-6-15(7-9-17)14-32-20-5-3-4-19(31-2)23(20)18-10-21(29-28-18)27-22-13-25-16(11-24)12-26-22/h3-10,12-13H,14H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
DLFOGKWKMNGAAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2C3=CC(=NN3)NC4=NC=C(N=C4)C#N)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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